molecular formula C11H7N3OS B6166106 3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine CAS No. 432039-64-0

3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine

Cat. No.: B6166106
CAS No.: 432039-64-0
M. Wt: 229.3
InChI Key:
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Description

3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine is a heterocyclic compound that combines the structural features of imidazole, thiazole, and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization, can yield the desired imidazo[4,3-b][1,3]thiazole core . The subsequent introduction of the pyridine moiety can be achieved through various coupling reactions, such as Suzuki or Heck coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield . The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient production of high-purity this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites and interfere with biological pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazoles: These compounds share a similar core structure but differ in the position of the nitrogen and sulfur atoms.

    Pyridine Derivatives: Compounds with pyridine rings that exhibit different substituents and functional groups.

Uniqueness

3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine is unique due to its specific arrangement of imidazole, thiazole, and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

432039-64-0

Molecular Formula

C11H7N3OS

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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